Home > Products > Building Blocks P18709 > 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide - 363628-88-0

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide

Catalog Number: EVT-1569338
CAS Number: 363628-88-0
Molecular Formula: C24H32N2O4
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound, also known as ORG 25543, is a high-affinity, potent, and selective glycine transporter 2 (GlyT-2; GlyT2) inhibitor . It has an empirical formula of C24H32N2O4·HCl and a molecular weight of 448.98 .

Molecular Structure Analysis

The InChI string for this compound is 1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H .

Chemical Reactions Analysis

The compound is a potent inhibitor of GlyT-2, and it exhibits high in vivo efficacy in a murine diabetic neuropathic pain model .

Physical And Chemical Properties Analysis

The compound is a white to beige powder that is soluble in DMSO at 2 mg/mL . It should be stored at room temperature in a desiccated condition .

3-(3-[18F]Fluoropropoxy)-4-(Benzyloxy)-N-[(1-Dimethylaminocyclopentyl)Methyl]-5-Methoxybenzamide ([18F]3)

  • Compound Description: This compound is a radiolabeled analog of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, designed specifically for use as a Positron Emission Tomography (PET) radiotracer. []
  • Relevance: The structural similarity to 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide makes [18F]3 a suitable candidate for imaging and studying the GlyT-2 transporter in living organisms. This highlights the potential of developing radiolabeled versions of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide for in vivo research. []

N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine (NFPS)

  • Compound Description: NFPS acts as a potent and selective inhibitor of the GlyT1 transporter. [, ]

ORG 24598

  • Compound Description: ORG 24598 functions as a selective antagonist of the glial glycine transporter GlyT1. []
  • Relevance: While 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide targets GlyT2, ORG 24598 specifically inhibits GlyT1. Both compounds, by inhibiting their respective glycine transporter subtypes, ultimately lead to an increase in the concentration of glycine within the synaptic cleft. This shared outcome highlights the significance of glycine transporters as potential therapeutic targets. []

Sarcosine

  • Compound Description: Sarcosine serves as a substrate agonist for GlyT1, meaning it binds to and activates the transporter. []
  • Relevance: Unlike 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, which acts as an inhibitor, sarcosine directly activates GlyT1. This difference in their mechanisms of action allows for exploring the diverse pharmacological manipulation of GlyT1. []

Glycine

  • Compound Description: Glycine serves as both an inhibitory neurotransmitter and a co-agonist for NMDA receptors. [, ]
  • Relevance: 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, by inhibiting GlyT2, ultimately leads to an increase in the synaptic concentration of glycine. Understanding the effects of directly modulating glycine levels, as opposed to indirectly influencing them through transporter inhibition, is crucial for unraveling the complexities of the glycinergic system. [, ]

D-Serine

  • Compound Description: D-Serine acts as a co-agonist at the glycine site of NMDA receptors. []
  • Relevance: While 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide influences glycine levels through GlyT2 inhibition, D-serine directly interacts with NMDA receptors. This highlights the multiple avenues for modulating NMDA receptor activity and the potential interplay between glycine and D-serine in regulating these receptors. []

Morphine

  • Compound Description: Morphine is a widely used opioid analgesic. []
  • Relevance: Research indicates that combining a sub-analgesic dose of morphine with 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide enhances the analgesic effects of the latter in a model of bone cancer pain. [] This suggests a synergistic interaction between the two compounds, highlighting the potential for combination therapies targeting both the opioid and glycinergic systems in pain management. []
Overview

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, commonly referred to as ORG 25543, is a synthetic compound that functions primarily as a selective antagonist of the glycine transporter GlyT2. This compound is part of a broader class of substituted benzamides and has garnered attention for its potential applications in neuroscience, particularly in the modulation of glycinergic neurotransmission.

Source

This compound was first synthesized by Alexander Shulgin, who is well-known for his work with psychoactive substances. It has been characterized in various studies focusing on its pharmacological properties and potential therapeutic applications. The compound's structure and properties have been detailed in databases such as PubChem and various scientific publications .

Classification

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide belongs to the class of substituted amphetamines and benzamides. It is specifically classified as a glycine transporter inhibitor, which positions it within the realm of compounds that influence neurotransmitter systems in the central nervous system.

Synthesis Analysis

Methods

The synthesis of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide can be achieved through several methods. The most notable approach involves the reaction of 5-methoxyeugenol with benzyl chloride to form the corresponding benzyloxy derivative. This intermediate undergoes further reactions, including:

  1. Formation of Nitropropene: The benzyloxy derivative is reacted with tetranitromethane to yield 1-[4-(benzyloxy)-3,5-dimethoxyphenyl]-2-nitro-1-propene.
  2. Reduction: The nitropropene is then reduced using lithium aluminium hydride, resulting in the final amide product .

An alternative synthetic route involves the condensation of syringaldehyde with benzyl chloride followed by similar nitropropene formation and reduction steps.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Molecular Structure Analysis

Structure

The molecular formula for 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is C24_{24}H32_{32}N2_{2}O4_{4}. The compound features a complex structure that includes:

  • A benzyloxy group
  • Two methoxy groups located at the 3 and 5 positions on the aromatic ring
  • A dimethylaminocyclopentyl moiety attached to the nitrogen atom

Data

The compound's molecular weight is approximately 416.53 g/mol. Its structural representation can be visualized using chemical drawing software or databases like PubChem, where detailed molecular geometry can be explored .

Chemical Reactions Analysis

Reactions

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide primarily acts as an inhibitor for glycine transporters. Its interaction with GlyT2 can be characterized by various biochemical assays that measure its binding affinity and inhibitory potency.

Technical Details

The compound's effectiveness as a GlyT2 antagonist has been demonstrated through competitive binding assays and functional studies in neuronal models. These experiments typically involve measuring changes in glycine uptake or synaptic transmission following administration of the compound .

Mechanism of Action

Process

The mechanism by which 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide exerts its effects involves selective inhibition of the glycine transporter GlyT2. By blocking this transporter, the compound increases extracellular levels of glycine, thereby enhancing glycinergic neurotransmission.

Data

Research indicates that this modulation can have significant implications for conditions associated with dysregulated glycine signaling, such as certain neuropsychiatric disorders. Studies have shown that administration of ORG 25543 leads to alterations in synaptic plasticity and excitatory/inhibitory balance within neural circuits .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide include:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but may have limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in further chemical modifications if desired for research purposes .

Applications

Scientific Uses

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide has potential applications in:

  • Neuroscience Research: As a tool for studying glycinergic neurotransmission and its role in various neurological conditions.
  • Drug Development: Investigated for therapeutic potential in disorders characterized by impaired glycine signaling, such as schizophrenia or chronic pain syndromes.
  • Radiotracer Development: Its derivatives are explored as potential positron emission tomography radiotracers for imaging glycine transporters in vivo .
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is systematically named according to IUPAC conventions as 4-(Benzyloxy)-N-{[1-(dimethylamino)cyclopentyl]methyl}-3,5-dimethoxybenzamide. This nomenclature precisely defines its structural features:

  • A benzamide core (benzamide) substituted at the 3,5-positions by methoxy groups (–OCH₃) and at the 4-position by a benzyloxy group (–OCH₂C₆H₅).
  • An N-linked aminomethyl cyclopentane moiety where the cyclopentyl ring bears a tertiary dimethylamino group (–N(CH₃)₂) at the 1-position [1] [2].

The molecular formula is C₂₄H₃₂N₂O₄, indicating a molecular mass of 412.53 g/mol for the free base. Key mass spectrometry data reports a monoisotopic mass of 412.236208 Da, consistent with the elemental composition [1] [2]. The formula decomposes into distinct functional regions:

  • Lipophilic domains: Benzyloxy and dimethoxybenzamide groups.
  • Basic tertiary amine: The dimethylamino group (pKₐ ~9–10), which facilitates salt formation and influences solubility.
  • Amide linker: Provides conformational rigidity and hydrogen-bonding capacity.

Table 1: Molecular Formula Breakdown

ComponentGroupFormula Contribution
Benzamide CoreC₆H₃(OCH₃)₂(OCH₂C₆H₅)CONHC₁₆H₁₅O₄
Cyclopentyl RingCyclopentaneC₅H₈
Dimethylamino Group–N(CH₃)₂N(CH₃)₂
Methylene Bridge–CH₂–CH₂
TotalC₂₄H₃₂N₂O₄

Crystallographic and Spectroscopic Characterization

While single-crystal X-ray diffraction data for this specific compound is not publicly available in the searched literature, its hydrochloride salt (ORG 25543 hydrochloride) has been characterized extensively. The salt form has the molecular formula C₂₄H₃₃ClN₂O₄ (monoisotopic mass: 448.212885 Da), confirming protonation of the tertiary amine [3] [5].

Spectroscopic Signatures:

  • NMR (¹H/¹³C): Key features include:
  • Aromatic proton resonances (δ 6.5–7.5 ppm) for the benzyloxy and benzamide rings.
  • Methoxy singlet peaks (δ ~3.8 ppm).
  • Cyclopentyl methylene/methine signals (δ 1.5–2.5 ppm).
  • Dimethylamino singlet (δ 2.2–2.3 ppm for free base; shifted downfield in salt form) .
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at 413.24 m/z for the free base and [M-Cl]⁺ at 413.24 m/z for the hydrochloride [3].
  • SMILES String:
  • Free base: COc1cc(OC)c(OCc2ccccc2)cc1C(=O)NC[C]3(CCCC3)N(C)C
  • Hydrochloride: Cl.N(C3(CCCC3)CNC(=O)c1cc(c(c(c1)OC)OCc2ccccc2)OC)(C)C [5]

Table 2: Physicochemical Properties of Hydrochloride Salt

PropertyValueMethod
Molecular Weight448.99 g/molCalculated
AppearanceWhite to beige powderVisual
SolubilitySoluble in DMSO (2 mg/mL)Experimental [5]
Storage StabilityStable when desiccated at room temperatureTechnical data [5]

Comparative Analysis with Structural Analogs

This benzamide derivative belongs to a broader class of N-(aminocycloalkylmethyl)benzamides with neuropharmacological activity. Key structural analogs and their pharmacological distinctions include:

1. Dimethoxy-Benzamide Variants:

  • N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide (C₁₇H₁₃N₃O₂): Features dual nitrile groups and a flexible phenoxymethyl linker instead of the rigid cyclopentyl constraint. This compound lacks the tertiary amine, reducing basicity and blood-brain barrier penetration compared to the target compound [6].
  • ORG 24598: A GlyT1 inhibitor with a piperazine ring. Replacing the cyclopentyl group with a heterocycle alters target selectivity—demonstrating how aminocycloalkyl ring size modulates transporter affinity [5].

2. Role of the Cyclopentyl-Dimethylamino Group:

The 1-(dimethylamino)cyclopentyl unit is a critical pharmacophore for glycine transporter 2 (GlyT2) inhibition. Analogs with larger rings (e.g., cyclohexyl) show reduced potency due to steric clashes in the GlyT2 binding pocket. The cyclopentyl’s optimal ring size enables:

  • High-affinity GlyT2 binding (pIC₅₀ = 7.9 for human/mouse GlyT2) [5].
  • >1000-fold selectivity over GlyT1 (pIC₅₀ <4) and 56 off-target receptors [5].

3. Impact of Benzyloxy-Methoxy Substitution:

The 3,5-dimethoxy-4-benzyloxy pattern on the benzoyl ring enhances lipid solubility and π-stacking interactions with transporter domains. Removal of one methoxy group (e.g., 3-methoxy-5-benzyloxy analogs) decreases GlyT2 affinity by ~10-fold, underscoring symmetry’s role in target engagement .

Table 3: Structural Analogs and Functional Differences

CompoundKey Structural FeatureBiological TargetPotency (pIC₅₀)
Target Compound1-(Dimethylamino)cyclopentylGlyT27.9 [5]
ALX-1393Hydrophobic aryl tailGlyT27.1 [5]
ORG 24598Piperazine linkerGlyT18.2 [5]
N-(Cyanomethyl)benzamideDicyano-phenoxymethylInflammatory targetsNot reported [6]

Pharmacological Implications:

The target compound (ORG 25543 as hydrochloride) exhibits sub-nanomolar efficacy in murine neuropathic pain models (ED₅₀ = 0.07–0.16 mg/kg i.v.) due to its:

  • Brain penetrance: Free brain/plasma ratio = 0.53 at 35 min post-dose [5].
  • Irreversible binding: Tight interaction with GlyT2 prolongs antinociceptive effects [5].
  • Selectivity: No significant activity at monoamine transporters (SERT, NET, DAT) or ion channels [5].

Properties

CAS Number

363628-88-0

Product Name

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide

IUPAC Name

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27)

InChI Key

ZCYOBMASPXQBSZ-UHFFFAOYSA-N

SMILES

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC

Synonyms

4-benzyloxy-3,5-dimethoxy-N-((1-dimethylaminocyclopentyl)methyl)benzamide
4-benzyloxy-DDCMB

Canonical SMILES

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.